molecular formula C6H7AsO6S B12800708 Sodium p-arsonobenzenesulphonate CAS No. 6634-88-4

Sodium p-arsonobenzenesulphonate

Cat. No.: B12800708
CAS No.: 6634-88-4
M. Wt: 282.10 g/mol
InChI Key: FDADNEVPFQUWEW-UHFFFAOYSA-N
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Description

Sodium p-arsonobenzenesulphonate is an organoarsenic compound with the molecular formula

C6H6AsNaO6SC_6H_6AsNaO_6SC6​H6​AsNaO6​S

. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both arsenic and sulfonate groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium p-arsonobenzenesulphonate can be synthesized through the reaction of p-aminobenzenesulphonic acid with arsenic acid. The process involves the diazotization of p-aminobenzenesulphonic acid followed by a Sandmeyer reaction with arsenic acid to introduce the arsenic group.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale diazotization and subsequent reaction with arsenic acid under controlled conditions. The reaction is carried out in aqueous medium, and the product is isolated through crystallization and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state arsenic compounds.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.

Major Products:

    Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.

    Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.

    Substitution: Various substituted benzenesulphonates depending on the nucleophile used.

Scientific Research Applications

Sodium p-arsonobenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of parasitic infections and certain types of cancer.

    Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which sodium p-arsonobenzenesulphonate exerts its effects is primarily through the interaction of its arsenic moiety with biological molecules. The arsenic atom can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is exploited in its antimicrobial and anticancer applications, where it targets rapidly dividing cells.

Comparison with Similar Compounds

    Sodium arsenite: Another organoarsenic compound with similar biological activity but different chemical properties.

    Sodium arsanilate: Used in similar applications but with a different mechanism of action.

    Sodium arsenate: Primarily used in industrial applications with distinct chemical reactivity.

Uniqueness: Sodium p-arsonobenzenesulphonate is unique due to its dual functional groups (arsenic and sulfonate), which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.

Properties

CAS No.

6634-88-4

Molecular Formula

C6H7AsO6S

Molecular Weight

282.10 g/mol

IUPAC Name

4-arsonobenzenesulfonic acid

InChI

InChI=1S/C6H7AsO6S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,8,9,10)(H,11,12,13)

InChI Key

FDADNEVPFQUWEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)[As](=O)(O)O

Origin of Product

United States

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